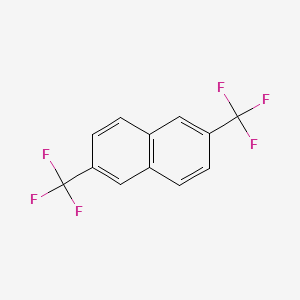

2,6-Bis(trifluoromethyl)naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Bis(trifluoromethyl)naphthalene is an organic compound used as an intermediate in synthesis . It is also used as a pharmaceutical intermediate and organic intermediate in chemical synthesis .

Molecular Structure Analysis

The molecular formula of 2,6-Bis(trifluoromethyl)naphthalene is C12H6F6 . Its molecular weight is 264.17 . The InChI key of the compound is XRFZRDCUMZCBDF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Bis(trifluoromethyl)naphthalene are not fully detailed in the search results. The compound has a molecular weight of 264.17 .Aplicaciones Científicas De Investigación

- In the realm of integrated circuit (IC) technology, polymeric interlayer dielectric materials are crucial. Researchers have synthesized soluble fluorinated naphthalene-based poly(arylene ether ketone)s from novel fluorinated naphthalene-based bisphenol monomers. These polymers exhibit remarkable thermal stability, with glass transition temperatures (Tg) exceeding 167 °C and decomposition temperatures at 5% (Td5) surpassing 528 °C under nitrogen .

- 2,6-Bis(trifluoromethyl)benzoic acid, a derivative of this compound, serves as an organic intermediate in chemical synthesis. It finds applications in pharmaceutical synthesis and other organic transformations .

- The oroganoboron reagents derived from 2,6-bis(trifluoromethyl)naphthalene participate in Suzuki–Miyaura coupling reactions. These reactions are widely used for constructing carbon–carbon bonds in organic synthesis. The mild reaction conditions and functional group tolerance make this method valuable in creating complex molecules .

- Researchers have synthesized modified polyimide (PI) films containing naphthalene ring structures. By controlling the molar ratio of a novel aromatic diamine monomer (4,4′-(2,6-naphthalenediyl)bis[benzenamine]), they achieved improved properties. These modified PIs exhibit enhanced thermal stability and dielectric properties, addressing the limitations of traditional PAEKs .

- Hexafluorothioacetone, a highly reactive dipolarophile, reacts with diphenyldiazomethane to yield 2,2-diphenyl-3,3-bis(trifluoromethyl)thiirane. This compound has potential applications in organic synthesis and materials science .

Low Dielectric Constant Materials for Integrated Circuits

Organic Intermediates in Synthesis

Suzuki–Miyaura Coupling Reactions

Polyimides with Naphthalene Ring Structure

Fluorinated and Functionalized Thiiranes

Safety And Hazards

The safety data sheet for naphthalene, a related compound, indicates that it is flammable, suspected of causing cancer, and very toxic to aquatic life with long-lasting effects . It is advised to handle the compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . The compound should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

Propiedades

IUPAC Name |

2,6-bis(trifluoromethyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6/c13-11(14,15)9-3-1-7-5-10(12(16,17)18)4-2-8(7)6-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFZRDCUMZCBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(trifluoromethyl)naphthalene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2431428.png)

![(2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride](/img/structure/B2431435.png)

![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431437.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431438.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2431439.png)

![(E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2431448.png)